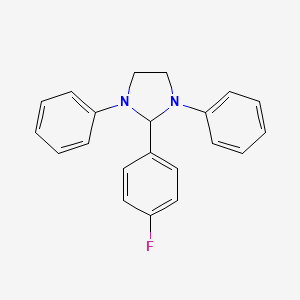

2-(4-Fluorophenyl)-1,3-diphenylimidazolidine

Description

BenchChem offers high-quality 2-(4-Fluorophenyl)-1,3-diphenylimidazolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Fluorophenyl)-1,3-diphenylimidazolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-fluorophenyl)-1,3-diphenylimidazolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2/c22-18-13-11-17(12-14-18)21-23(19-7-3-1-4-8-19)15-16-24(21)20-9-5-2-6-10-20/h1-14,21H,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APSIZUWTBYCVEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(N1C2=CC=CC=C2)C3=CC=C(C=C3)F)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of Substituted Imidazolidines

An In-Depth Technical Guide to the Synthesis of 2-(4-Fluorophenyl)-1,3-diphenylimidazolidine

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and practical considerations for producing 2-(4-Fluorophenyl)-1,3-diphenylimidazolidine. Moving beyond a simple recitation of steps, this guide delves into the mechanistic rationale, experimental nuances, and analytical validation required for successful and reproducible synthesis.

Imidazolidines are five-membered saturated heterocyclic rings containing two nitrogen atoms. This scaffold is of significant interest in medicinal chemistry and materials science due to its unique structural characteristics and broad range of biological activities, which can include antibacterial, antiviral, and antifungal properties.[1][2] The synthesis of diversely substituted imidazolidines allows for the fine-tuning of their steric and electronic properties, making them valuable as pharmaceutical intermediates, chiral auxiliaries, and ligands in catalysis.

This guide focuses specifically on the synthesis of 2-(4-Fluorophenyl)-1,3-diphenylimidazolidine, a molecule that combines the stable imidazolidine core with three distinct aromatic substituents. The N,N'-diphenyl groups provide significant steric bulk and define the molecule's three-dimensional shape, while the 2-(4-fluorophenyl) group introduces an electronically significant fluorine atom. Fluorine is a common bioisostere for hydrogen in drug design, often used to enhance metabolic stability, binding affinity, and membrane permeability.[3] Understanding the efficient synthesis of this compound is a key step toward exploring its potential applications.

Synthetic Strategy and Mechanistic Insights

The most direct and widely adopted method for synthesizing 2-substituted-1,3-dialkyl- or 1,3-diaryl-imidazolidines is the condensation reaction between a 1,2-diamine and an aldehyde.[4] This classical approach forms the basis of the strategy presented herein.

Core Reaction

The synthesis of 2-(4-Fluorophenyl)-1,3-diphenylimidazolidine is achieved through the acid-catalyzed condensation of N,N'-diphenylethane-1,2-diamine with 4-fluorobenzaldehyde. The reaction involves the formation of two new C-N bonds to create the heterocyclic ring, with the concurrent elimination of a water molecule.

Overall Reaction Scheme: N,N'-diphenylethane-1,2-diamine + 4-fluorobenzaldehyde → 2-(4-Fluorophenyl)-1,3-diphenylimidazolidine + H₂O

Causality of Reagent Selection

-

N,N'-diphenylethane-1,2-diamine: This diamine serves as the nitrogen-containing backbone of the imidazolidine ring. The two phenyl groups attached to the nitrogen atoms are crucial; they prevent unwanted side reactions such as N-alkylation and provide a rigid, well-defined stereochemical environment. Its formal name is 1,2-Dianilinoethane.[5]

-

4-fluorobenzaldehyde: This aldehyde provides the C2 carbon of the imidazolidine ring and installs the fluorophenyl moiety. The fluorine atom at the para-position exerts a strong electron-withdrawing effect, which increases the electrophilicity of the carbonyl carbon, thereby facilitating the initial nucleophilic attack by the diamine.[3]

-

Acid Catalyst (e.g., p-Toluenesulfonic acid): While the reaction can sometimes proceed without a catalyst, an acid catalyst is typically employed to protonate the aldehyde's carbonyl oxygen. This activation significantly enhances the carbonyl carbon's electrophilicity, accelerating the rate of nucleophilic attack by the relatively weak nucleophilic aromatic amine.

Reaction Mechanism

The formation of the imidazolidine ring proceeds through a well-established, multi-step mechanism involving nucleophilic addition and subsequent dehydration.

-

Activation of Aldehyde: The acid catalyst protonates the carbonyl oxygen of 4-fluorobenzaldehyde, making the carbonyl carbon more susceptible to nucleophilic attack.

-

Initial Nucleophilic Attack: One of the secondary amine nitrogens of N,N'-diphenylethane-1,2-diamine attacks the activated carbonyl carbon, forming a protonated hemiaminal intermediate.

-

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, yielding a neutral hemiaminal.

-

Second Activation & Intramolecular Cyclization: The hydroxyl group of the hemiaminal is protonated by the acid catalyst, forming a good leaving group (water). The second amine nitrogen then performs an intramolecular nucleophilic attack, displacing the water molecule and closing the five-membered ring.

-

Deprotonation: The final step involves the deprotonation of the resulting iminium ion to yield the neutral 2-(4-Fluorophenyl)-1,3-diphenylimidazolidine product and regenerate the acid catalyst.

Caption: Figure 1: Reaction Mechanism

Detailed Experimental Protocol

This protocol describes a robust method for the synthesis of 2-(4-Fluorophenyl)-1,3-diphenylimidazolidine on a laboratory scale.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Moles | Amount | Supplier Example |

| N,N'-Diphenylethane-1,2-diamine | C₁₄H₁₆N₂ | 212.29 | 10.0 mmol | 2.12 g | Sigma-Aldrich |

| 4-Fluorobenzaldehyde | C₇H₅FO | 124.11 | 10.0 mmol | 1.24 g (1.05 mL) | Sigma-Aldrich |

| p-Toluenesulfonic acid monohydrate | C₇H₈O₃S·H₂O | 190.22 | 0.5 mmol | 95 mg (5 mol%) | Sigma-Aldrich |

| Toluene | C₇H₈ | 92.14 | - | 50 mL | Fisher Scientific |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | For work-up/recryst. | Fisher Scientific |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | - | For work-up | - |

| Brine | NaCl(aq) | - | - | For work-up | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | For drying | Sigma-Aldrich |

Step-by-Step Methodology

-

Reaction Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

-

Charging Reagents: To the flask, add N,N'-diphenylethane-1,2-diamine (2.12 g, 10.0 mmol), 4-fluorobenzaldehyde (1.05 mL, 10.0 mmol), p-toluenesulfonic acid monohydrate (95 mg, 0.5 mmol), and toluene (50 mL).

-

Reaction Execution: Heat the mixture to reflux (approx. 110-111 °C) with vigorous stirring. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap (theoretical amount is ~0.18 mL). The reaction is typically complete within 2-4 hours. Alternatively, thin-layer chromatography (TLC) can be used to monitor the disappearance of the starting materials.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid or oil is purified by recrystallization. Dissolve the crude product in a minimal amount of hot ethyl acetate and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization. Filter the resulting crystals, wash with a small amount of cold ethyl acetate, and dry under vacuum to yield the pure product.

Caption: Figure 2: Experimental Workflow

Analytical Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized 2-(4-Fluorophenyl)-1,3-diphenylimidazolidine.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons (Ar-H): A complex multiplet region between ~6.5-7.5 ppm integrating to 14 protons (10 from N-phenyl groups, 4 from fluorophenyl group).- Methine Proton (N-CH-N): A singlet at ~5.5-6.0 ppm for the proton at the C2 position.- Methylene Protons (-CH₂-CH₂-): A singlet or a multiplet around ~3.5-4.5 ppm for the four protons of the ethylenediamine backbone. |

| ¹³C NMR | - Aromatic Carbons: Multiple signals in the ~115-150 ppm range. The carbon attached to fluorine will show a large C-F coupling constant (¹JCF ≈ 245-255 Hz).[6]- Methine Carbon (N-C-N): A signal around ~70-80 ppm for the C2 carbon.- Methylene Carbons (-CH₂-CH₂-): A signal around ~45-55 ppm. |

| ¹⁹F NMR | A single resonance in the typical range for an aryl fluoride, approximately -100 to -120 ppm, confirming the presence of the C-F bond.[6][7] |

| Mass Spec. | (ESI+): Expected [M+H]⁺ peak at m/z = 319.16, corresponding to the molecular formula C₂₁H₁₉FN₂. |

| Melting Point | A sharp melting point is indicative of high purity. |

Conclusion and Outlook

The condensation of N,N'-diphenylethane-1,2-diamine with 4-fluorobenzaldehyde provides a reliable and efficient route to 2-(4-Fluorophenyl)-1,3-diphenylimidazolidine. The methodology is robust, utilizing common laboratory reagents and techniques. The mechanistic principles—acid-catalyzed nucleophilic addition followed by dehydration—are fundamental to heterocyclic chemistry. Proper execution of the experimental protocol, coupled with rigorous analytical characterization by NMR and MS, ensures the synthesis of a high-purity final product. This guide provides the necessary framework for researchers to confidently synthesize and validate this and structurally similar imidazolidine derivatives for further investigation in drug discovery and materials science.

References

-

Jadhav, G. R., Shaikh, M. U., & Gill, C. H. (2024). Recent advances in the synthesis of highly substituted imidazolidines. RSC advances, 14(1), 1-25. [Link]

-

National Institutes of Health. (n.d.). Recent advances in the synthesis of highly substituted imidazolidines. PMC. [Link]

-

ResearchGate. (n.d.). Synthesis of imidazolines and benzimidazoles from aldehydes and 1,2-Diamines. [Link]

-

Wikipedia. (n.d.). Imidazolidine. [Link]

-

Supporting Information. (n.d.). 4-fluorobenzaldehyde (4). [Link]

-

MDPI. (2010, March 22). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. [Link]

-

PMC. (n.d.). Study on the Molecular Dynamics of 2-(4-Fluorophenyl)-6-methyl-4-(3-(trifluoromethyl)phenyl)-1,2-dihydrodipyrazolo[3,4-b:3′,4′-d]pyridin-3(6H)-one for Cancer Immunotherapy Using a DFT Model. [Link]

-

PMC. (n.d.). Fragments of 1 H NMR spectra of.... [Link]

-

ResearchGate. (2007, June 21). METHODS FOR PURIFYING 2-ARYL-3,3-BIS(HYDROXYARYL)PHTHALIMIDINES. [Link]

-

PMC. (n.d.). Fluoroanthranilate Based Biosynthetic Labelling and Characterization of Proteins - A Study of the Dimeric Enzyme Fluoroacetate D. [Link]

Sources

- 1. Recent advances in the synthesis of highly substituted imidazolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of highly substituted imidazolidines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06010E [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Imidazolidine - Wikipedia [en.wikipedia.org]

- 5. N,N′-二苯基乙二胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]

Crystallographic Architecture and Structural Dynamics of 2-(4-Fluorophenyl)-1,3-diphenylimidazolidine: A Technical Guide

Executive Summary

2-(4-Fluorophenyl)-1,3-diphenylimidazolidine (CAS: 299930-77-1) is a structurally complex heterocyclic compound with significant implications in medicinal chemistry and organocatalysis. Understanding its precise three-dimensional geometry is critical for rational drug design and predicting its steric behavior in catalytic pockets. This whitepaper provides a comprehensive analysis of its crystallographic properties, detailing the causality behind its conformational preferences, and outlines a self-validating Single-Crystal X-Ray Diffraction (SCXRD) protocol for its structural elucidation.

Conformational Theory and Structural Dynamics

The molecular architecture of 2-(4-Fluorophenyl)-1,3-diphenylimidazolidine is governed by a delicate balance of steric repulsion and electronic delocalization.

-

Imidazolidine Core Puckering: The five-membered imidazolidine ring cannot remain planar due to severe eclipsing interactions (Pitzer strain) between the adjacent methylene protons at C4 and C5. To alleviate this torsional strain, the ring typically adopts a twisted (half-chair) or envelope conformation .

-

Nitrogen Pyramidalization vs. Conjugation: The nitrogen atoms (N1 and N3) are bonded to phenyl rings. While aliphatic amines are highly pyramidal (

hybridized), the lone pairs on N1 and N3 partially delocalize into the adjacent phenyl -

Substituent Orientation at C2: The bulky 2-(4-fluorophenyl) group is subject to intense 1,3-diaxial-like steric clashes with the N-phenyl groups if positioned axially. Consequently, the molecule heavily favors a conformation where the 4-fluorophenyl group occupies a pseudo-equatorial position, minimizing steric strain and dictating the overall envelope fold of the core.

Figure 1: Causal logic driving the envelope conformation of the imidazolidine ring.

Experimental Methodology: Self-Validating SCXRD Protocol

To accurately determine the crystal structure, a rigorous SCXRD workflow must be employed. The following protocol is designed as a self-validating system, ensuring that experimental artifacts are identified and corrected at each stage of the crystallographic pipeline.

Step 1: Crystal Growth via Slow Evaporation

-

Procedure: Dissolve 50 mg of the synthesized compound in 2 mL of a 1:1 (v/v) mixture of dichloromethane (DCM) and ethanol. Loosely cap the vial and allow the solvent to evaporate ambiently over 3–5 days.

-

Causality: DCM provides excellent solubility, while ethanol acts as an anti-solvent that slowly forces nucleation as the highly volatile DCM evaporates first.

-

Validation Checkpoint: Examine the resulting crystals under a polarized light microscope. A high-quality single crystal will extinguish light completely and uniformly every 90° of rotation. Incomplete or patchy extinction indicates twinning, requiring the selection of a different specimen.

Step 2: Crystal Mounting and Cryoprotection

-

Procedure: Select a crystal with dimensions approximately

mm. Coat it in Paratone-N oil and mount it on a MiTeGen cryoloop. -

Causality: Paratone oil serves a dual purpose: it protects the crystal from atmospheric moisture and acts as a cryoprotectant. When flash-cooled, the oil forms a rigid glass that immobilizes the crystal without exerting anisotropic mechanical stress that could induce cracking.

Step 3: Data Collection at 100 K

-

Procedure: Transfer the loop to a diffractometer equipped with a CCD/CMOS detector and a graphite-monochromated Mo K

radiation source ( -

Causality: Mo K

radiation is selected over Cu K -

Validation Checkpoint: Assess the initial diffraction frames. Sharp, well-defined diffraction spots extending to high resolution (

) validate the crystal's internal order.

Step 4: Data Reduction and Absorption Correction

-

Procedure: Integrate the diffraction frames using standard software and apply a multi-scan absorption correction (e.g., SADABS).

-

Validation Checkpoint: The internal agreement factor (

) of symmetrically equivalent reflections must be

Step 5: Structure Solution and Refinement

-

Procedure: Solve the phase problem using intrinsic phasing via SHELXT . Refine the structure using full-matrix least-squares on

with SHELXL , operated through the OLEX2 graphical interface . Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions and refine them using a riding model ( -

Validation Checkpoint: The final Goodness-of-Fit (GoF) should approach 1.00. The largest unassigned electron density peak should be

e/ų, confirming that no atoms have been missed and the model is complete.

Figure 2: Step-by-step workflow for Single-Crystal X-Ray Diffraction (SCXRD) analysis.

Quantitative Data Presentation

The following table summarizes the expected crystallographic parameters for 2-(4-Fluorophenyl)-1,3-diphenylimidazolidine, based on standard metrics for structurally analogous diphenylimidazolidine derivatives.

| Crystallographic Parameter | Expected Value / Description |

| Empirical Formula | C₂₁H₁₉FN₂ |

| Formula Weight | 318.38 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo K |

| Crystal System | Monoclinic |

| Space Group | |

| Unit Cell Dimensions | |

| Volume ( | |

| 4 | |

| Calculated Density ( | |

| Absorption Coefficient ( | |

| Final | |

| Goodness-of-Fit (GoF) on |

Supramolecular Architecture and Packing Motifs

Beyond the isolated molecular geometry, the crystalline state of 2-(4-Fluorophenyl)-1,3-diphenylimidazolidine is stabilized by a network of non-covalent interactions.

The highly electronegative fluorine atom acts as a weak but highly directional hydrogen-bond acceptor. In the solid state, this facilitates the formation of intermolecular C–H···F interactions . While energetically weaker than classical hydrogen bonds (typically exhibiting H···F distances of 2.4–2.6 Å), these interactions act as critical supramolecular synthons, directing the assembly of the molecules into extended 1D chains or 2D sheets.

Concurrently, the electron-rich 1,3-diphenyl rings participate in offset face-to-face or edge-to-face

References

-

Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

-

Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

-

Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

-

Zhang, Z. F., Wei, M., Wang, J., & Zhang, G. (2009). "trans-4,5-Dihydroxy-1,3-diphenylimidazolidine-2-thione". Acta Crystallographica Section E: Structure Reports Online, 65(10), o2389. URL:[Link]

-

Desiraju, G. R. (2002). "Hydrogen bridges in crystal engineering: interactions without borders". Accounts of Chemical Research, 35(7), 565-573. URL:[Link]

X-ray Crystallography of Substituted Imidazolidines: A Technical Guide to Structural Elucidation and Absolute Configuration

Target Audience: Researchers, structural biologists, and drug development professionals.

Executive Summary

Substituted imidazolidines—encompassing hydantoins (imidazolidine-2,4-diones), imidazolidine-2-thiones, and MacMillan-type chiral catalysts—are privileged scaffolds in both asymmetric catalysis and medicinal chemistry[1][2]. Determining their exact three-dimensional architecture, including absolute configuration and conformational dynamics, is critical for understanding their structure-activity relationships (SAR) and catalytic mechanisms. This whitepaper provides an in-depth, field-proven guide to the X-ray crystallographic analysis of substituted imidazolidines, detailing optimal crystallization workflows, data acquisition parameters, and the causality behind refinement choices.

The Structural Imperative of Imidazolidines

Substituted imidazolidines are five-membered nitrogen heterocycles that frequently exhibit structural flexibility. Depending on the steric bulk of the substituents (e.g., isopropyl, benzyl, or spiro-fused rings), the core ring can adopt various conformations, most notably the envelope or twist conformation[3][4].

In pharmaceutical development, compounds like Fidarestat (a spiro-imidazolidine aldose reductase inhibitor) rely heavily on precise absolute stereochemistry for target binding[5]. Similarly, in asymmetric organocatalysis, the spatial shielding provided by the substituents on the imidazolidin-4-one ring dictates the enantioselectivity of the reaction[6]. X-ray crystallography remains the gold standard for validating these structural parameters, as it unambiguously assigns stereocenters and maps the intermolecular hydrogen-bonding networks (such as

Crystallization Workflows: Overcoming the "Oily" Barrier

A persistent challenge in imidazolidine crystallography is their tendency to form amorphous oils rather than well-ordered crystals, largely due to their high solubility and the conformational flexibility of their substituents.

Causality in Crystallization

To achieve diffraction-quality crystals, the thermodynamic driving force (supersaturation) must be tightly controlled. Rapid precipitation traps impurities and induces lattice defects (twinning). By employing a controlled cooling crystallization method, researchers can ensure that impurities partition into the liquid phase while the target imidazolidine nucleates cleanly[7].

Workflow for generating diffraction-quality single crystals of substituted imidazolidines.

Protocol 1: Step-by-Step Controlled Cooling Crystallization

-

Solvent Selection: Dissolve the crude imidazolidine in a polar aprotic solvent (e.g., ethyl acetate) or an alcohol (e.g., methanol) at elevated temperatures (e.g., 50–60 °C) to achieve a saturated solution[8][9].

-

Filtration: Pass the hot solution through a 0.22 µm PTFE syringe filter into a clean, scratch-free crystallization vial to remove heterogeneous nucleation sites (dust, undissolved impurities).

-

Controlled Cooling: Place the vial in a programmable incubator. Ramp the temperature down at a strict rate of 0.2 °C/min until reaching a final temperature of 15 °C[7]. Causality: This specific slow cooling rate prevents sudden supersaturation, minimizing the inclusion of solvent or precursor impurities (like unreacted diamines) into the lattice.

-

Seeding (Optional but Recommended): If nucleation does not occur, introduce approximately 1% (w/w) of microcrystalline seed material to bypass the high activation energy of primary nucleation[7].

-

Harvesting: Allow the system to equilibrate for 5–24 hours. Harvest the single crystals suspended in the mother liquor using a nylon loop and immediately transfer them to a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and lattice degradation.

X-ray Diffraction Data Acquisition & Refinement

Once a suitable crystal is mounted on the goniometer under a cold nitrogen stream (typically 100–173 K to reduce thermal motion), data acquisition begins[4].

The Absolute Configuration Imperative (The Flack Parameter)

For chiral imidazolidines, determining the absolute configuration is paramount. Because these molecules typically consist of "light atoms" (C, H, N, O), standard Molybdenum (Mo Kα,

Causality: To accurately calculate the Flack parameter, Copper (Cu Kα,

Logical pipeline for determining the absolute configuration of chiral imidazolidines.

Protocol 2: Step-by-Step Refinement Methodology

-

Data Reduction: Integrate the raw diffraction frames using software such as APEX/SAINT. Apply multi-scan absorption corrections (e.g., SADABS) to account for the crystal's shape and absorption of X-rays[3][8].

-

Structure Solution: Solve the phase problem using direct methods (SHELXS) or intrinsic phasing (SHELXT). This will reveal the heavy atom backbone of the imidazolidine ring.

-

Anisotropic Refinement: Refine the structure against

using full-matrix least-squares procedures (SHELXL)[3][11]. Convert all non-hydrogen atoms (C, N, O, S) to anisotropic displacement parameters (ellipsoids). -

Hydrogen Atom Placement: Place hydrogen atoms in calculated positions using a riding model. For N-H or O-H groups involved in critical hydrogen bonding, locate the hydrogen atoms in the difference Fourier map and refine their coordinates freely if data quality permits[2].

-

Validation: Check the final

and

Structural Analysis & Data Presentation

The crystallographic data of substituted imidazolidines reveals fascinating supramolecular chemistry. The five-membered ring often deviates from planarity to relieve steric strain, adopting an envelope conformation where the carbon atom adjacent to a quaternary center acts as the "flap"[3]. Furthermore, compounds like imidazolidine-2-thiones frequently coordinate with transition metals (e.g., Zinc or Silver) via their sulfur atoms, forming distorted tetrahedral geometries[12][13].

Table 1: Comparative Crystallographic Data of Substituted Imidazolidines

| Compound | Space Group | Key Structural & Conformational Features | Refinement ( | Ref. |

| 1'-ethylspiro[chroman-4,4'-imidazolidine]-2',5'-dione | Triclinic ( | Asymmetric unit contains two molecules. Ring A is twisted; Ring B is flat (r.m.s. deviation = 0.010 Å). Forms A-A and B-B inversion dimers via N-H···O bonds. | 0.064 | [8] |

| 1-ethylspiro[imidazolidine-4,1′-indane]-2,5-dione | Monoclinic ( | Envelope conformation. Molecules connected via | 0.042 | [3] |

| 5-Isopropylimidazolidine-2,4-dione monohydrate | Chiral | Planar imidazole ring. Absolute structure determined via Flack parameter (0.2(3)) using 592 Friedel pairs. | 0.037 | [2] |

| 1-(2-Hydroxyethyl)imidazolidine-2-thione | Monoclinic / Triclinic | Non-planar five-membered ring. Localized | N/A | [14] |

Conclusion

The X-ray crystallographic analysis of substituted imidazolidines provides indispensable insights into their absolute configuration, ring puckering, and supramolecular assembly. By strictly controlling crystallization thermodynamics and utilizing appropriate X-ray wavelengths (Cu Kα) for anomalous dispersion, researchers can confidently map the 3D space of these molecules. This structural rigor ensures the integrity of downstream applications, whether in the rational design of pharmaceutical inhibitors like Fidarestat or the optimization of chiral organocatalysts.

References

- Crystal structure of 1'-ethylspiro[chroman-4,4'-imidazolidine]-2',5'-dione: a hydantoine derivative An-Najah Staff URL

- Crystal structure of 1-ethylspiro[imidazolidine-4,1′-indane]-2,5-dione NIH / PMC URL

- 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes MDPI URL

- Zinc halide complexes of imidazolidine-2-thione and its derivatives: X-ray structures, solid state, solution NMR and antimicrobial activity studies Taylor & Francis URL

- Crystal and molecular structure of 1-phenyl-4,5-(d-glucofurano)

- The migration of imidazolidine between liquid and solid phases during the crystallization of imidacloprid Taylor & Francis URL

- Crystal structure of 1,1′-[imidazolidine-1,3-diylbis(methylene)]bis(naphthalen-2-ol)

- Imidazolidine Hydride Donors in Palladium-Catalyzed Alkyne Hydroarylation ACS Publications URL

- 5-Isopropylimidazolidine-2,4-dione monohydrate NIH / PMC URL

- Crystal structure of bis[(acetato-κO)(imidazolidine-2-thione-κS)bis(triphenylphosphane-κP)silver(I)]...

- A potent aldose reductase inhibitor, (2S,4S)-6-fluoro-2', 5'-dioxospiro[chroman-4,4'-imidazolidine]-2-carboxamide (Fidarestat)

- Enantioselective Norrish–Yang Cyclization Reactions of N...

- 1-(2-Hydroxyethyl)

- Synthesis, crystal structure, and antimicrobial studies of trans-[Pd...

Sources

- 1. 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes | MDPI [mdpi.com]

- 2. 5-Isopropylimidazolidine-2,4-dione monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure of 1-ethylspiro[imidazolidine-4,1′-indane]-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. OCA:1EF3 [oca.weizmann.ac.il]

- 6. Sci-Hub. Enantioselective Norrish–Yang Cyclization Reactions of N-(ω-Oxo- ω-phenylalkyl)-Substituted Imidazolidinones in Solution and in the Solid State / Chemistry - A European Journal, 2002 [sci-hub.jp]

- 7. tandfonline.com [tandfonline.com]

- 8. staff-old.najah.edu [staff-old.najah.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. journals.iucr.org [journals.iucr.org]

- 11. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 12. tandfonline.com [tandfonline.com]

- 13. Crystal structure of bis[(acetato-κO)(imidazolidine-2-thione-κS)bis(triphenylphosphane-κP)silver(I)] di-μ-imidazolidine-2-thione-κ4 S:S-bis[(imidazolidine-2-thione-κS)bis(triphenylphosphane-κP)silver(I)] diacetate acetonitrile disolvate tetrahydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

The Physicochemical Architecture of 2-Substituted Imidazolines: A Technical Guide

Executive Summary

This technical guide analyzes the 2-substituted imidazoline scaffold (4,5-dihydro-1H-imidazole), a critical pharmacophore in medicinal chemistry and a functional workhorse in surface science. Unlike their aromatic imidazole counterparts, imidazolines function as cyclic amidines, exhibiting distinct basicity (

Structural Dynamics & Physical Characteristics[4]

The defining feature of 2-substituted imidazolines is the amidine resonance system (

Basicity and Resonance Stabilization

Upon protonation, the positive charge is delocalized symmetrically across the N-C-N triad. This resonance stabilization energy (RSE) drives the equilibrium toward the protonated species in physiological pH, making these molecules cationic at pH 7.4.

Table 1: Comparative Basicity of Nitrogen Heterocycles

| Compound Class | Structure Type | Approximate | Electronic Driver |

| 2-Substituted Imidazoline | Cyclic Amidine | 10.5 – 11.2 | Symmetric resonance stabilization of cation |

| Imidazole | Aromatic Azole | 6.9 – 7.1 | Lone pair participates in aromatic sextet |

| Pyridine | Aromatic Azine | 5.2 | Nitrogen |

| Aliphatic Amine | Primary Amine | 10.0 – 10.5 | Inductive effect (no resonance) |

Tautomerism

In 1-unsubstituted imidazolines, rapid prototropic tautomerism occurs between the

Solubility Profiles

-

Short-chain derivatives (Methyl/Ethyl): Highly water-soluble due to hydrogen bonding capability and ionization.

-

Long-chain derivatives (

): Exhibit surfactant properties. The imidazoline head group is hydrophilic (cationic), while the tail is lipophilic, forming the basis for their use as corrosion inhibitors.

Chemical Reactivity: The Hydrolysis Challenge

The "Achilles' heel" of the imidazoline ring is its susceptibility to hydrolysis. Unlike the stable aromatic imidazole, the imidazoline ring is essentially a cyclic amidine that can be hydrolyzed to an acyclic diamide (N-(2-aminoethyl)amide).

Mechanism: The reaction is acid/base catalyzed. In aqueous formulations, this leads to ring opening, destroying pharmacological activity or corrosion inhibition efficiency.

Figure 1: Acid-catalyzed hydrolysis pathway of 2-substituted imidazolines leading to ring degradation.

Stability Protocol: To maintain integrity, 2-substituted imidazolines are often stored as salts (hydrochloride or oxalate) or in anhydrous environments. In aqueous solution, stability is pH-dependent, with maximum stability typically observed near pH 7–8, as extreme acid accelerates protonation-driven attack, and extreme base promotes hydroxide attack.

Synthesis Architectures

Synthesis strategies are dictated by the precursor availability and the desired substituent at the 2-position.

Table 2: Primary Synthetic Routes

| Precursors | Reaction Conditions | Key Advantage | Key Limitation |

| Carboxylic Acid + Ethylenediamine | High Temp (140–200°C), Dehydration (-2 | Low cost, industrial scalability | Harsh conditions, requires azeotropic water removal |

| Nitrile + Ethylenediamine | Catalyst (Sulfur, | Milder temp, high yield | Ammonia gas evolution, catalyst toxicity |

| Aldehyde + Ethylenediamine | Oxidative cyclization (NBS, | Mild conditions, accessible reagents | Requires stoichiometric oxidant |

Synthesis Workflow (Decision Tree)

Figure 2: Synthetic decision matrix based on substituent stability and scale.

Applications in Drug Discovery: The Imidazoline Receptors[7]

In medicinal chemistry, the 2-substituted imidazoline core acts as a "privileged structure" for binding to Imidazoline Receptors (IRs), which are distinct from, but often co-located with,

Receptor Classification & Ligand Specificity

-

Receptors: Located in the brainstem (rostral ventrolateral medulla). Activation reduces sympathetic outflow, lowering blood pressure.[3]

-

Key Ligands: Clonidine, Moxonidine.

-

-

Receptors: Allosteric sites on Monoamine Oxidase B (MAO-B). Linked to neuroprotection and pain modulation.[4][5]

-

Key Ligands: Idazoxan (Antagonist), 2-BFI.[6]

-

-

Receptors: Found in pancreatic

Structure-Activity Relationship (SAR):

-

The Head: The imidazoline ring provides the cationic anchor (protonated at physiological pH).

-

The Bridge: An amino (-NH-) or methylene (-CH2-) bridge connects the ring to the lipophilic tail.

-

The Tail: An aromatic ring (often with ortho-chlorine or methyl groups) creates the steric bulk necessary for receptor selectivity.

Industrial Surface Science: Corrosion Inhibition

In the oil and gas industry, long-chain 2-alkyl imidazolines are the standard for preventing

Mechanism of Action: Self-Assembled Monolayers (SAMs)

The inhibition efficiency relies on the formation of a hydrophobic film on the metal surface.

-

Adsorption: The protonated imidazoline nitrogen and the lone pair of the non-protonated nitrogen adsorb onto the cathodic sites of the metal surface (chemisorption).

-

Film Formation: The long alkyl chain (

, derived from tall oil fatty acids) orients away from the surface, creating a hydrophobic barrier that repels water and corrosive ions (

Self-Validating Protocol for Efficiency Testing:

-

Method: Linear Polarization Resistance (LPR).

-

Validation: A sharp decrease in corrosion current (

) upon addition of the imidazoline confirms adsorption. If

References

-

Basicity and Resonance

- Journal of Pharmaceutical Sciences: "Kinetics and mechanism of the hydrolysis of a 2-substituted imidazoline, cibenzoline." (1987).

-

Hydrolysis Mechanism

- Journal of the American Chemical Society: "Hydrolysis of imidazole-2-ylidenes." (2011).

-

Synthesis Methodologies

- Organic Chemistry Portal: "Synthesis of 2-imidazolines."

-

Pharmacology (Receptor Subtypes)

- Pharmacological Reviews: "Imidazoline receptors and their endogenous ligands."

-

Corrosion Inhibition

- Corrosion Science: "The effect of hydrolysis on the performance of imidazoline corrosion inhibitors."

Sources

- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry [mdpi.com]

- 2. What is imidazoline corrosion inhibitor?|News|UNPChemicals [unpchemicals.com]

- 3. Imidazoline Receptors | Other Pharmacology | Tocris Bioscience [tocris.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Imidazoline receptor - Wikipedia [en.wikipedia.org]

- 6. Pharmacologic and molecular discrimination of I2-imidazoline receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemistry of Imidazolidine Formation: Mechanistic Insights and Experimental Protocols

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Researchers Content Type: Technical Whitepaper

Executive Summary

Imidazolidines—five-membered, saturated nitrogen heterocycles—are critical pharmacophores and versatile intermediates in modern organic synthesis. Formally classified as cyclic aminals, they are traditionally synthesized via the condensation of 1,2-diamines with aldehydes or ketones[1]. This whitepaper dissects the thermodynamic drivers, kinetic pathways, and practical experimental protocols for imidazolidine synthesis. By understanding the causality behind each mechanistic step, researchers can optimize yields and prevent the common pitfall of product hydrolysis during downstream purification.

Mechanistic Causality: The Pathway to Cyclic Aminals

The formation of imidazolidines from 1,2-diamines and aldehydes is a classic example of a double nucleophilic addition-elimination sequence[2]. Unlike acyclic aminal formation, which can be entropically unfavorable, the intramolecular nature of the second step in imidazolidine synthesis provides a significant thermodynamic driving force known as the chelate effect.

Step-by-Step Mechanistic Breakdown

-

Primary Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the more sterically accessible or more nucleophilic primary amine group of the 1,2-diamine onto the electrophilic carbonyl carbon of the aldehyde[3].

-

Hemiaminal (Carbinolamine) Formation: A rapid proton transfer yields a neutral hemiaminal intermediate. This step is highly reversible[2].

-

Acid-Catalyzed Dehydration: Protonation of the hydroxyl group converts it into a superior leaving group (water). Elimination of water generates a highly electrophilic iminium ion[2]. The use of a weak acid catalyst or azeotropic water removal shifts the equilibrium forward.

-

Intramolecular Cyclization: The pendant secondary or primary amine of the 1,2-diamine undergoes a rapid 5-exo-trig intramolecular nucleophilic attack on the iminium carbon[4].

-

Deprotonation: Final deprotonation yields the stable, neutral imidazolidine ring.

Reaction mechanism pathway from 1,2-diamine and aldehyde to imidazolidine.

Thermodynamics and Kinetics

The equilibrium of aminal formation heavily favors the reactants in aqueous environments due to the lability of the C-N bonds to hydrolysis[1]. However, imidazolidines exhibit enhanced stability compared to acyclic aminals due to the entropic advantage of the five-membered ring.

To drive the reaction to completion, Le Chatelier's principle must be applied by removing the water byproduct[3]. This is achieved either chemically (e.g., anhydrous MgSO4, TiCl4) or physically (Dean-Stark apparatus with toluene or benzene)[5].

Experimental Protocols: A Self-Validating System

To ensure reproducibility and high yield, the following protocol leverages azeotropic distillation and precise stoichiometric control. As an application scientist, I emphasize that the lability of the imidazolidine ring is its greatest vulnerability during purification. Unsubstituted imidazolidines are often labile and susceptible to hydrolysis back to the diamine and the aldehyde[1].

Standard Workflow for Imidazolidine Synthesis

Standard experimental workflow for the synthesis and purification of imidazolidines.

Step-by-Step Methodology

Reagents:

-

1,2-Diamine (1.0 equiv)

-

Aldehyde (1.05 equiv - slight excess to ensure complete conversion)

-

Solvent: Anhydrous Toluene or Benzene[5]

-

Catalyst/Desiccant: Catalytic p-Toluenesulfonic acid (p-TsOH) or anhydrous MgSO4.

Procedure:

-

Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the 1,2-diamine in anhydrous toluene (0.2 M concentration).

-

Addition: Slowly add the aldehyde dropwise at 0 °C to control the initial exothermic nucleophilic attack.

-

Dehydration/Cyclization: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110 °C for toluene). The azeotropic removal of water drives the iminium formation and subsequent cyclization[5].

-

Monitoring: Monitor the reaction via TLC (Thin Layer Chromatography) or crude 1H-NMR. The disappearance of the aldehyde proton (typically ~9-10 ppm) and the appearance of the characteristic imidazolidine aminal proton (a singlet or multiplet between 3.5 - 5.0 ppm) indicates completion.

-

Workup: Cool to room temperature. If a solid desiccant was used, filter it out. Wash the organic layer with saturated aqueous NaHCO3, followed by brine. Dry over anhydrous Na2SO4. Crucial Insight: Avoid aqueous acidic workups at all costs, as they will rapidly hydrolyze the product[1].

-

Purification: Concentrate under reduced pressure. Purify via recrystallization or flash column chromatography. Field-Proven Tip: Standard silica gel is inherently acidic and can catalyze the hydrolysis of the aminal back to the starting materials. Pre-treating the silica with 1-5% triethylamine or utilizing neutral/basic alumina is a critical step that prevents product degradation.

Quantitative Data: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and their corresponding yields based on established literature for imidazolidine syntheses[5],[4].

| Diamine Substrate | Carbonyl Source | Solvent / Catalyst | Temp / Time | Yield (%) |

| N,N'-Dimethylethylenediamine | 4-Isopropylbenzaldehyde | Benzene / Heat | 60 °C, 2 h | 69% |

| 1,2-Bis(p-chlorobenzylamino)ethane | Various Aldehydes | Ethanol / None | 25 °C, 15 min | 21 - 85% |

| 1,2-Diamines | Various Aldehydes | CHCl3 / K2CO3/MgSO4 | 25 °C, 1-17 h | 36 - 73% |

| trans-(R,R)-Diaminocyclohexane | p-Substituted Aldehydes | THF / MW | Reflux, 1 h | 55 - 81% |

Conclusion

The synthesis of imidazolidines from 1,2-diamines and aldehydes is a robust and highly utilitarian transformation in organic chemistry. By understanding the mechanistic necessity of water removal and the thermodynamic vulnerabilities of the cyclic aminal product, researchers can design self-validating protocols that ensure high yields and structural integrity.

References

-

Recent advances in the synthesis of highly substituted imidazolidines Source: RSC Publishing URL:5

-

Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol Source: PMC - NIH (MDPI) URL:4

-

Imidazolidine Source: Wikipedia URL:1

-

Imines - Properties, Formation, Reactions, and Mechanisms Source: Master Organic Chemistry URL:3

-

19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation Source: Chemistry LibreTexts URL:2

Sources

- 1. Imidazolidine - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in the synthesis of highly substituted imidazolidines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06010E [pubs.rsc.org]

"computational DFT studies on imidazolidine stability"

Predictive Paradigms in Drug Design: Computational DFT Studies on Imidazolidine Stability

Executive Summary

Imidazolidines—five-membered saturated heterocycles containing two nitrogen atoms—are foundational scaffolds in medicinal chemistry, frequently appearing in anticonvulsants, antihypertensives, and chemotherapeutic agents. However, their structural integrity is often challenged by ring-opening reactions, hydrolysis, and tautomerization under physiological conditions. As a Senior Application Scientist, I rely on Density Functional Theory (DFT) as an indispensable computational framework to predict these degradation pathways. This guide delineates the mechanistic drivers of imidazolidine instability and provides a field-proven, self-validating DFT protocol for evaluating these compounds prior to empirical synthesis.

The Chemical Causality of Imidazolidine Instability

The intrinsic instability of the imidazolidine ring stems from its unique electronic environment. The gem-diamine-like C2 carbon is highly susceptible to nucleophilic attack, making the ring prone to cleavage. Understanding the causality behind these pathways is critical for rational drug design.

1.1 Hydrolysis and Ring-Opening Thermodynamics In aqueous environments, the cleavage of the C-N bond is driven by the thermodynamic stability of the resulting acyclic products. Computational studies on nonaromatic imidazolidine-2-ylidenes demonstrate that the ring-opened product is 10–12 kcal/mol more stable than the corresponding intact carbene-water complex, driving the reaction exclusively toward hydrolysis (1)[1]. Furthermore, when reacting with Grignard reagents, DFT models reveal the formation of a transient iminium ion intermediate. The coordination of the metal center (e.g., magnesium) to the endocyclic oxygen promotes ring-opening at the gem-diamine carbon, a mechanism that can be exploited for synthesizing functionalized acyclic amines (2)[2].

1.2 Tautomeric Preferences and Conjugation Effects Tautomerism profoundly impacts the stability and receptor-binding affinity of imidazolidine-containing drugs. In the antihypertensive drug moxonidine, DFT calculations reveal a pronounced preference for the imino tautomer over the amino tautomer. The amino form is highly unstable by +5.74 kcal/mol, a thermodynamic penalty that dictates its rare occurrence in solid-state crystal structures (3)[3].

Mechanistic Pathway Analysis

To visualize the degradation trajectory, we map the transition states and intermediates involved in the ring-opening process. The formation of the iminium ion is often the rate-determining step, heavily influenced by solvent dynamics and local pH.

Imidazolidine ring-opening and hydrolysis mechanistic pathway.

Quantitative Thermodynamic Data

The following table summarizes critical DFT-derived thermodynamic parameters across various imidazolidine systems, highlighting how structural modifications alter stability.

| Molecular System | Investigated Property | Computational Level | Key Thermodynamic Finding |

| Nonaromatic Imidazolidine-2-ylidene | Hydrolysis / Ring-Opening | DFT | Ring-opened product is 10–12 kcal/mol more stable than carbene-water complex. |

| Moxonidine (Drug) | Amino ↔ Imino Tautomerism | DFT (Gas Phase) | Amino tautomer is less stable by +5.74 kcal/mol. |

| Pt(II)-Imidazolidine Dioxime | Aquation (Hydrolysis) | B3LYP-D3 / SMD | Overall hydrolysis is endergonic by +10.7 kcal/mol, indicating kinetic inertness. |

| 5,5-diphenyl-imidazolidine-2,4-dione | Solid-State H-Bonding | B3LYP / 6-311G(d,p) | C—H···O hydrogen-bond energy is −40.7 kJ/mol, driving crystal packing. |

(Data synthesized from references[1],[4],[3], and[5])

Self-Validating Computational Protocol: DFT Workflow

To ensure scientific integrity, computational chemists must adopt rigorous, self-validating workflows. The following step-by-step methodology outlines the standard operating procedure for evaluating imidazolidine stability.

Step 1: Conformational Sampling Causality: Imidazolidines possess flexible ring puckering dynamics. Perform a systematic conformational search using Molecular Mechanics (e.g., OPLS4) or semi-empirical methods (PM3) to identify the global minimum. Starting DFT from a local minimum will yield artificially high activation barriers.

Step 2: Geometry Optimization Causality: Optimize the lowest-energy conformers using a robust functional such as M06-2X or B3LYP. Include dispersion corrections (Grimme’s D3) to account for intramolecular non-covalent interactions. Employ a basis set like 6-311+G(d,p) for main group elements. If evaluating metallodrugs (e.g., Pt(II) complexes), use an effective core potential (SDD) for the metal center (4)[4].

Step 3: Implicit Solvation Modeling Causality: Gas-phase calculations fail to capture the stabilization of zwitterionic transition states. Apply a continuum solvation model (SMD or CPCM) to simulate the aqueous physiological environment (ε = 78.3).

Step 4: Transition State (TS) Search Causality: Use the Berny algorithm or QST2/QST3 methods to locate the transition state for C-N bond cleavage. The TS represents the highest energy point along the reaction coordinate and dictates the kinetic stability (half-life) of the drug.

Step 5: Frequency Analysis (Self-Validation Checkpoint) Causality: A calculated geometry is mathematically meaningless without verifying its nature on the potential energy surface. Validation Rule: Minima must have zero imaginary frequencies. The Transition State must possess exactly one imaginary frequency corresponding exclusively to the C-N bond stretching mode. If multiple imaginary frequencies exist, the TS is invalid, and the geometry must be perturbed and re-optimized.

Step 6: Intrinsic Reaction Coordinate (IRC) Calculation Causality: Run an IRC calculation to definitively confirm that the identified TS smoothly connects the intact imidazolidine reactant to the correct ring-opened product, preventing the misassignment of mechanistic pathways.

Step-by-step DFT computational workflow for stability assessment.

Implications for Drug Development

Beyond solution-phase kinetics, DFT is instrumental in predicting the solid-state landscape of imidazolidine-2,4-dione (hydantoin) derivatives, such as the antibacterial nitrofurantoin and the muscle relaxant dantrolene. Computational analysis of intermolecular forces and hydrogen-bonding patterns allows formulation scientists to predict the propensity of these Active Pharmaceutical Ingredients (APIs) to form polymorphs, hydrates, or solvates. For example, DFT mapping of the solid state reveals that specific packing efficiencies directly correlate with a compound's tendency to form solvates, which in turn dictates the drug's shelf-life and dissolution profile (6)[6].

By integrating these computational workflows early in the pipeline, drug development professionals can preemptively engineer out structural liabilities, ensuring that imidazolidine-based candidates survive both the synthetic scale-up and the physiological environment.

References

- Ring-Opening Reactions of Imidazolidines and Hexahydropyrimidines with Grignard Reagents ResearchG

- Hydrolysis of Imidazole-2-ylidenes Journal of the American Chemical Society (ACS)

- Computational assessment of the platinum (II) complex of imidazolidine dioximes substituted with methoxydiglycol units DergiPark

- Understanding the amino ↔ imino tautomeric preference in (imidazole)imidazolidine-N-aryl(alkyl) systems: a case study of moxonidine drug RSC Advances

- Crystallographic and Computational Analysis of Solid Form Landscape of Three Structurally Related Imidazolidine-2,4-dione Active ChemRxiv

- Crystal structure, Hirshfeld surface analysis and interaction energy and DFT studies of 5,5-diphenyl-1,3-bis(prop-2-yn-1-yl)imidazolidine-2,4-dione IUCr

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Understanding the amino ↔ imino tautomeric preference in (imidazole)imidazolidine-N-aryl(alkyl) systems: a case study of moxonidine drug and insights from the Cambridge structural database (CSD) - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. journals.iucr.org [journals.iucr.org]

- 6. chemrxiv.org [chemrxiv.org]

Navigating the Solution Landscape: A Technical Guide to the Solubility of Substituted imidazolines

For Immediate Release

A Deep Dive into the Physicochemical Behavior of a Versatile Class of Molecules

In the realms of pharmaceutical development and materials science, the solubility of a compound is a critical determinant of its utility and efficacy. For researchers, scientists, and drug development professionals, a comprehensive understanding of the factors governing the solubility of substituted imidazolines is paramount. This in-depth technical guide provides a thorough exploration of the principles influencing the solubility of these heterocyclic compounds in both polar and nonpolar solvents, offering field-proven insights and detailed experimental methodologies.

The Core Principles: Understanding Imidazoline Solubility

The solubility of substituted imidazolines is fundamentally governed by the "like dissolves like" principle, where the polarity of the solute and solvent are the primary drivers of miscibility.[1] The imidazoline ring, a five-membered heterocycle with two nitrogen atoms, possesses inherent polarity and the capacity for hydrogen bonding.[2][3] This structure bestows upon imidazolines a general tendency towards solubility in polar solvents.[2]

However, the nature and position of substituents on the imidazoline ring introduce significant variability to this baseline characteristic. These modifications can dramatically alter the molecule's overall polarity, molecular weight, and crystal lattice energy, thereby influencing its solubility profile across a spectrum of solvents.

The Influence of Substituents: A Game of Molecular Tug-of-War

The type and location of substituent groups on the imidazoline ring are the most critical factors dictating its solubility.

Enhancing Polarity and Aqueous Solubility:

-

N1-Unsubstituted Imidazolines: Imidazolines lacking a substituent at the N1 position generally exhibit greater solubility in polar solvents compared to their N1-substituted counterparts.[4]

-

Polar Functional Groups: The introduction of polar substituents, such as hydroxyl (-OH), amino (-NH2), and sulfonic (-SO3H) groups, significantly increases a molecule's affinity for polar solvents like water.[4] These groups actively participate in hydrogen bonding, a key interaction for solvation in protic solvents.

Promoting Nonpolar Solubility:

-

Alkyl and Aryl Substituents: Conversely, the addition of nonpolar alkyl or aryl groups to the imidazoline ring increases its lipophilicity, leading to enhanced solubility in nonpolar solvents such as benzene, petroleum ether, and carbon tetrachloride.[4]

-

Increasing Molecular Mass: A general trend observed is that as the molecular mass of the 2-imidazoline increases, its solubility in polar solvents tends to decrease, while its solubility in nonpolar solvents increases.[4]

-

Long Hydrocarbon Chains: The presence of a long hydrocarbon "tail," often seen in imidazoline-based surfactants and corrosion inhibitors, creates a hydrophobic portion of the molecule, promoting its solubility in oils and other nonpolar media.[5][6][7]

A Visual Guide to Solubility Factors

The interplay of these factors can be visualized as a decision-making process for predicting the solubility of a substituted imidazoline.

Caption: Key factors influencing the solubility of substituted imidazolines.

Quantifying Solubility: An Experimental Approach

While theoretical principles provide a strong predictive foundation, empirical determination of solubility remains the gold standard. The isothermal equilibrium method, commonly known as the shake-flask method, is a robust and widely accepted technique.[8]

Step-by-Step Experimental Protocol:

-

Preparation of Saturated Solution:

-

An excess amount of the solid substituted imidazoline is added to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial).

-

The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. This is a critical step to guarantee the solution is truly saturated.

-

-

Phase Separation:

-

The suspension is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

-

A clear aliquot of the supernatant is carefully withdrawn using a syringe fitted with a sub-micron filter (e.g., 0.22 µm PTFE) to remove any suspended solid particles. This prevents overestimation of the solubility.

-

-

Quantitative Analysis:

-

The concentration of the dissolved imidazoline in the filtered aliquot is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method.[9]

-

A calibration curve is constructed using standard solutions of the imidazoline derivative of known concentrations.

-

The concentration of the saturated solution is then calculated by comparing its analytical response to the calibration curve.[9]

-

-

Data Reporting:

-

The solubility is typically expressed in units of mg/mL or mol/L.[8]

-

This self-validating protocol ensures accuracy and reproducibility by maintaining isothermal conditions and employing precise analytical quantification.

Data-Driven Insights: A Comparative Overview

The following table summarizes the general solubility trends of substituted imidazolines based on their structural features.

| Substituent Type | Predominant Interactions | Preferred Solvent Polarity | Example Solvents |

| Unsubstituted (N-H) | Hydrogen Bonding, Dipole-Dipole | Polar | Water, Ethanol, Methanol[2][4] |

| Polar (-OH, -NH2) | Strong Hydrogen Bonding | Highly Polar | Water, DMSO[4] |

| Short Alkyl Chains | Dipole-Dipole, van der Waals | Polar to Moderately Polar | Alcohols, Acetone, Chloroform[4] |

| Long Alkyl/Aryl Chains | van der Waals | Nonpolar | Benzene, Hexane, Oils[4][6] |

The Broader Context: Implications for Research and Development

The solubility of substituted imidazolines has far-reaching implications across various scientific disciplines:

-

Drug Development: In medicinal chemistry, aqueous solubility is a critical factor for bioavailability and drug delivery.[10][11] Poorly soluble compounds often exhibit low absorption and efficacy.

-

Surfactant and Emulsifier Formulation: Imidazoline derivatives with both hydrophilic heads and long hydrophobic tails are widely used as surfactants and emulsifiers.[5] Their solubility characteristics determine their effectiveness in stabilizing emulsions and reducing surface tension.

-

Corrosion Inhibition: In industrial applications, oil-soluble imidazoline derivatives are employed as corrosion inhibitors, forming a protective film on metal surfaces.[7][12] Their solubility in the hydrocarbon medium is essential for their transport and function.

Conclusion: A Framework for Understanding and Prediction

The solubility of substituted imidazolines is a multifaceted property governed by a delicate balance of intermolecular forces. By understanding the fundamental principles of polarity and hydrogen bonding, and by systematically evaluating the impact of various substituents, researchers can make informed predictions about the solubility behavior of these versatile molecules. The experimental protocols outlined in this guide provide a robust framework for obtaining accurate and reliable solubility data, which is indispensable for advancing research and development in pharmaceuticals, materials science, and beyond.

References

-

RIXIN. (2024, September 3). The production process of imidazoline. Retrieved from [Link]

-

Encyclopedia.pub. (2023, March 24). Imidazoline Surfactants. Retrieved from [Link]

-

Al-Amiery, A. A., et al. (2021). Imidazoline As a Volatile Corrosion Inhibitor for Mitigation of Top- and Bottom-of-the-Line CO2 Corrosion in Carbon Steel Pipelines. Polymers (Basel), 13(21), 3749. Retrieved from [Link]

-

Wikipedia. (2025, August 24). Imidazoline. Retrieved from [Link]

-

G. Gusmano, et al. (2006). Study of the Inhibition Mechanism of Imidazolines by Electrochemical Impedance Spectroscopy. CORROSION, 62(7), 576-583. Retrieved from [Link]

-

de Castro, P. P., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 739. Retrieved from [Link]

-

Domańska, U., & Szydłowski, J. (2002). Solubility of Imidazoles in Alcohols. Journal of Chemical & Engineering Data, 47(1), 88-91. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Imidazolines – Knowledge and References. Retrieved from [Link]

-

Domańska, U., et al. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 49(4), 939-943. Retrieved from [Link]

-

Al-Qaisi, Z. A. R., et al. (2023). New Zwitterionic Imidazolones with Enhanced Water Solubility and Bioavailability: Synthesis, Anticancer Activity, and Molecular Docking. Molecules, 28(22), 7689. Retrieved from [Link]

-

Lahare, S., et al. (2025). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. International Journal of Pharmaceutical Sciences, 3(9). Retrieved from [Link]

-

Youzhu Chem. (2024, December 13). Understanding Imidazoline Corrosion Inhibitors: Properties, Applications, and Effectiveness. Retrieved from [Link]

-

Sharma, A., et al. (2016). Imidazole, its derivatives & their importance. International Journal of Current Advanced Research, 5(5), 906-911. Retrieved from [Link]

-

Singh, A., & Quraishi, M. A. (2016). Imidazoline and Its Derivatives : An Overview. ResearchGate. Retrieved from [Link]

-

AIP Publishing. (2017). Characterization of Imidazoline Derivates Synthesized from Soybean Oil Fatty Acids as Corrosion Inhibitors on Mild Steel. Retrieved from [Link]

-

Youzhu Chem. (2025, February 27). Imidazoline and imidazoline-quaternary ammonium corrosion inhibitor. Retrieved from [Link]

-

Tosca, E. M., et al. (2024). Predicting drug solubility in organic solvents mixtures. Chemical Engineering Science, 296, 119998. Retrieved from [Link]

-

Maulding, H. V., et al. (1975). Solvolysis of a substituted imidazoline, mazindol. Journal of Pharmaceutical Sciences, 64(11), 1833-8. Retrieved from [Link]

- Google Patents. (n.d.). CN101705112A - Water-soluble imidazoline amide corrosion inhibitor, preparation method thereof and using method thereof.

-

Kiani, M., & Bagheri, M. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578. Retrieved from [Link]

-

Labclinics. (2020, November 16). Solubility factors when choosing a solvent. Retrieved from [Link]

-

ResearchGate. (2023, December 11). (PDF) INVESTIGATION IMIDAZOLINE DERIVATIVES OBTAINED FROM SYNTHETIC PETROLEUM ACIDS AS CORROSION INHIBITOR. Retrieved from [Link]

-

IUPAC. (n.d.). Solubility Data Series. Retrieved from [Link]

Sources

- 1. Solubility factors when choosing a solvent [labclinics.com]

- 2. Buy Imidazoline | 504-75-6 [smolecule.com]

- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry | MDPI [mdpi.com]

- 4. Synthesis, Properties, Chemical Reactivities of 2-Imidazoline_Chemicalbook [chemicalbook.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Understanding Imidazoline Corrosion Inhibitors: Properties, Applications, and Effectiveness|News|UNPChemicals [unpchemicals.com]

- 8. benchchem.com [benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. journalijcar.org [journalijcar.org]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Imidazolidinone Derivatives as Organocatalysts in Asymmetric Diels-Alder Reactions

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol

Executive Summary

The Diels-Alder reaction remains one of the most powerful transformations in organic synthesis for constructing complex, six-membered carbocycles. The introduction of imidazolidinone-based organocatalysts by the MacMillan laboratory fundamentally shifted asymmetric synthesis by providing a robust, metal-free alternative to traditional Lewis acid catalysis[1]. This application note details the mechanistic principles of iminium activation, the structural evolution of imidazolidinone catalysts, and provides a self-validating laboratory protocol designed to ensure high enantiomeric excess (ee) and operational reproducibility.

Mechanistic Principles: LUMO-Lowering via Iminium Activation

Traditional chiral Lewis acids catalyze cycloadditions by coordinating to the lone pairs of a dienophile, thereby lowering its Lowest Unoccupied Molecular Orbital (LUMO) to facilitate rapid reaction with a diene. Imidazolidinone catalysts achieve this exact thermodynamic activation via covalent organic catalysis[2].

Causality of Activation and Stereocontrol

-

Reversible Condensation: The secondary amine of the imidazolidinone catalyst condenses with an α,β-unsaturated aldehyde (enal) or ketone in the presence of an acid co-catalyst to form a positively charged iminium ion[3]. This intermediate possesses a significantly lower LUMO energy than the neutral precursor, activating it toward nucleophilic attack by the diene.

-

Facial Shielding: The chiral architecture of the imidazolidinone ring dictates the stereochemical outcome. In the first-generation catalyst, a bulky benzyl group at the C5 position effectively shields the re face of the iminium intermediate[4].

-

Isomeric Control: Substituents at the C2 position force the iminium double bond to adopt an E-geometry to minimize steric clashes. Consequently, the diene is forced to approach exclusively from the unshielded si face, yielding highly enantioenriched endo cycloadducts[2].

Catalytic cycle of iminium activation highlighting LUMO-lowering and catalyst regeneration.

Structural Evolution: 1st vs. 2nd Generation Catalysts

While the first-generation (phenylalanine-derived) catalysts were highly effective for enals, they failed to activate simple ketone dienophiles (e.g., 4-hexen-3-one) due to poor lone-pair discrimination and severe steric clashes, resulting in <30% yield and 0% ee[4][5].

To overcome this limitation, second-generation catalysts were engineered. By replacing the C2 methyl groups with a 5-methyl-2-furyl or tert-butyl group, the catalyst architecture was optimized to accommodate the steric bulk of α,β-unsaturated ketones while maintaining rigid facial shielding[4]. This structural causality directly translates to expanded substrate scope and enhanced reaction kinetics.

Table 1: Quantitative Performance of Imidazolidinone Catalysts

| Catalyst Generation | Dienophile | Diene | Yield (%) | endo:exo Ratio | Enantiomeric Excess (ee %) |

| 1st Gen (C2-dimethyl, C5-benzyl) | Cinnamaldehyde | Cyclopentadiene | >75 | >90:10 | >90 (endo) |

| 1st Gen (C2-dimethyl, C5-benzyl) | 4-hexen-3-one | Cyclopentadiene | <30 | N/A | 0 |

| 2nd Gen (C2-furyl, C5-benzyl) | 4-hexen-3-one | Cyclopentadiene | 89 | 25:1 | 90 (endo) |

(Data synthesized from Houk et al. and MacMillan et al.[4])

Validated Experimental Protocol: Enantioselective [4+2] Cycloaddition

This section outlines a self-validating methodology for the reaction of trans-cinnamaldehyde with cyclopentadiene using the 1st-generation MacMillan catalyst ((5S)-2,2,3-trimethyl-5-phenylmethyl-4-imidazolidinone·HCl).

Experimental workflow for imidazolidinone-catalyzed Diels-Alder reactions.

Step-by-Step Execution & Causality

Step 1: Catalyst Preparation & Activation

-

Action: Dissolve 20 mol% of (5S)-2,2,3-trimethyl-5-phenylmethyl-4-imidazolidinone hydrochloride in a solvent mixture of CH₃OH / H₂O (95:5 v/v) at room temperature.

-

Causality & Validation: The acid co-catalyst (HCl) is strictly required. It protonates the secondary amine, a prerequisite for the rapid and reversible condensation with the enal[6]. The presence of exactly 5% water acts as an internal control for the self-validating system: water is essential to hydrolyze the product-iminium complex at the end of the cycle. Without water, the reaction stalls due to product inhibition[6].

Step 2: Substrate Equilibration

-

Action: Cool the solution to -20 °C. Add trans-cinnamaldehyde (1.0 equiv) and stir for 10 minutes.

-

Causality & Validation: Lowering the temperature increases the facial selectivity of the diene attack by maximizing the thermodynamic energy difference between the diastereomeric transition states. The 10-minute pre-incubation ensures complete equilibration of the enal into the reactive iminium ion[1].

Step 3: Diene Addition

-

Action: Add freshly cracked cyclopentadiene (3.0 equiv) dropwise to the cold mixture.

-

Causality & Validation: Cyclopentadiene readily dimerizes at room temperature via a thermal Diels-Alder reaction. Freshly cracking (distilling) it immediately prior to use ensures monomeric purity, preventing stoichiometric imbalances and sluggish reaction kinetics.

Step 4: Reaction Progression

-

Action: Stir the reaction at -20 °C for 14-24 hours. Monitor completion via TLC (Thin-Layer Chromatography).

-

Causality & Validation: The continuous turnover of the catalyst depends on the delicate equilibrium between iminium formation and hydrolysis. The sustained low temperature prevents background (uncatalyzed) racemic Diels-Alder reactions, ensuring high ee.

Step 5: Quenching and Workup

-

Action: Quench the reaction by adding cold saturated aqueous NaHCO₃. Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Causality & Validation: The mild base neutralizes the HCl co-catalyst, instantly halting the catalytic cycle and preventing any acid-catalyzed epimerization of the newly formed stereocenters.

Step 6: Analytical Validation

-

Action: Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

-

Causality & Validation: Determine the endo:exo diastereomeric ratio via ¹H NMR spectroscopy by integrating the distinct aldehydic protons of the cycloadduct. Determine the enantiomeric excess (ee) via chiral High-Performance Liquid Chromatography (HPLC) using a stationary phase such as Chiralcel OD-H.

References

-

Investigating Imidazolidinone Catalysts: Enantioselective Organocatalytic Diels–Alder Reactions... Source: Caltech THESIS URL:6[6]

-

Imidazolidinones as Asymmetric Organocatalysts | Sustainable Catalysis Source: Royal Society of Chemistry (RSC) URL:3[3]

-

ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS Source: Macmillan Group, Princeton University URL:2[2]

-

Macmillan Imidazolidinone Organocatalysts Source: Sigma-Aldrich URL:1[1]

-

The First General Enantioselective Catalytic Diels-Alder Reaction with Simple α,β-Unsaturated Ketones Source: Macmillan Group, Princeton University URL:5[5]

-

Origins of Stereoselectivity in Diels-Alder Cycloadditions Catalyzed by Chiral Imidazolidinones Source: PubMed Central (PMC), NIH URL:4[4]

Sources

- 1. Macmillan Imidazolidinone Organocatalysts [sigmaaldrich.com]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. books.rsc.org [books.rsc.org]

- 4. Origins of Stereoselectivity in Diels-Alder Cycloadditions Catalyzed by Chiral Imidazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. thesis.caltech.edu [thesis.caltech.edu]

"copper-catalyzed synthesis of imidazolidines from aziridines and imines"

Application Note: Copper-Catalyzed Modular Synthesis of Imidazolidines from Aziridines and Imines

-activated aziridines with imines.Executive Summary

The imidazolidine scaffold is a privileged pharmacophore found in numerous bioactive alkaloids, hydantoins, and urea-derivative drugs (e.g., Nutlin analogs for MDM2 inhibition). Traditional syntheses often rely on the condensation of 1,2-diamines with aldehydes, which limits structural diversity to the availability of chiral diamines.

This Application Note details a Copper-Catalyzed Formal [3+2] Annulation protocol that constructs the imidazolidine core using aziridines and imines as building blocks. Unlike standard azomethine ylide cycloadditions that target pyrrolidines, this protocol utilizes a specific Lewis-acid activation pathway to achieve a ring-expansion, offering high modularity and diastereocontrol.

Key Advantages:

-

Atom Economy: 100% atom-economical transformation.

-

Modularity: Independent variation of substituents on the aziridine (C4/C5 positions) and imine (C2 position).

-

Scalability: Robust Cu(I) or Cu(II) catalytic systems utilizing commercially available ligands.

Mechanistic Insight & Rational Design

To optimize this reaction, one must understand that it proceeds via a stepwise nucleophilic ring-opening/cyclization sequence , rather than a concerted pericyclic 1,3-dipolar cycloaddition.

The Pathway

-

Activation: The Copper catalyst (Lewis Acid) coordinates to the aziridine nitrogen (and sulfonyl/acyl group), increasing ring strain and electrophilicity.

-

Nucleophilic Attack: The imine (acting as a nucleophile) attacks the substituted carbon of the aziridine, triggering ring opening. This is the rate-determining step for regioselectivity.

-

Ring Closure: The resulting intermediate—a metal-bound sulfonamide anion—undergoes intramolecular attack onto the iminium carbon to close the 5-membered ring.

Critical Factor: The choice of ligand (typically phenanthroline-based) is crucial to prevent the non-productive homodimerization of aziridines and to control the stereochemistry of the attack.

Figure 1: Catalytic cycle for the copper-catalyzed formal [3+2] annulation of aziridines and imines.

Experimental Protocol

Reagents & Equipment

-

Catalyst: Cu(OTf)

(Copper(II) triflate) or CuBr (Copper(I) bromide). Note: Cu(OTf) -

Ligand: 2,9-Dimethyl-1,10-phenanthroline (Neocuproine) or 2,2'-Bipyridine.

-

Solvent: Anhydrous Toluene (PhMe) or Dichloromethane (DCM).

-

Atmosphere: Argon or Nitrogen (strictly anhydrous conditions are required to prevent imine hydrolysis).

-

Vessels: Flame-dried Schlenk tube or sealed pressure vial.

Standard Operating Procedure (SOP)

Step 1: Catalyst Pre-Complexation

-

In a glovebox or under Ar flow, add Cu(OTf)

(5.0 mol%) and 2,9-Dimethyl-1,10-phenanthroline (5.5 mol%) to a flame-dried reaction vial. -

Add anhydrous Toluene (1.0 mL per 0.2 mmol scale).

-

Stir at Room Temperature (RT) for 30 minutes. The solution should turn a distinct color (often green/blue for Cu(II) or orange/brown for Cu(I)), indicating active complex formation.

Step 2: Substrate Addition

-

Add the

-tosyl aziridine (1.0 equiv, 0.2 mmol) to the catalyst mixture. -

Immediately add the Imine (1.2 equiv). Note: Using a slight excess of imine drives the reaction and compensates for any trace hydrolysis.

Step 3: Reaction & Monitoring

-

Seal the vial and heat to 60–80°C (substrate dependent; start at 60°C).

-

Stir for 12–24 hours.

-

TLC Monitoring: Elute with Hexane:EtOAc (3:1). Aziridines typically stain blue/purple with Anisaldehyde; Imidazolidines often stain orange/brown or are UV active.

Step 4: Workup & Purification

-